Methyl trans-3-hydroxycyclopentane-1-carboxylate
Overview
Description
“Methyl trans-3-hydroxycyclopentane-1-carboxylate” is a chemical compound with the CAS Number: 79590-84-4 . It has a molecular weight of 144.17 and its molecular formula is C7H12O3 . It is a liquid at room temperature .
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 144.17 and its molecular formula is C7H12O3 .Scientific Research Applications
Chirality Construction and Biocatalysis
Methyl trans-3-hydroxycyclopentane-1-carboxylate plays a significant role in the synthesis of chiral molecules. In a study, it was used for the synthesis of 2,2-disubstituted trans,cis-cyclopentane-1,3-diols. This process demonstrated the power of biocatalysis in constructing complex chiral molecules efficiently and environmentally friendly (Gong et al., 2020).
Enzyme Inhibition
Compounds derived from this compound have shown potential as enzyme inhibitors. Specifically, bromophenol derivatives with cyclopropyl moiety, derived from this compound, were effective inhibitors of carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These inhibitors are significant for treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Catalytic Dimerization
This compound is also involved in catalytic processes. A study showed its role in the catalytic dimerization of methyl acrylate, suggesting its importance in industrial chemistry (Hirano et al., 2009).
Radical Annulation
This compound is significant in the field of radical chemistry as well. A study highlighted its application in a radical annulation process, leading to the production of polysubstituted 1-hydroxycyclopentane carboxylic acid derivatives. This method opens new approaches for synthesizing these compounds (Bulugahapitiya & Renaud, 2001).
Anticancer Drug Synthesis
Furthermore, amino acetate functionalized Schiff base organotin(IV) complexes, derived from this compound, have shown potential as anticancer drugs. These complexes were effective against various human tumor cell lines, highlighting the compound's relevance in medicinal chemistry (Basu Baul et al., 2009).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . These indicate that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
methyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZRODBLMORHAR-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H](C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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